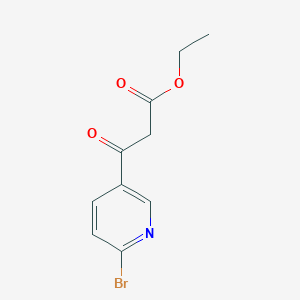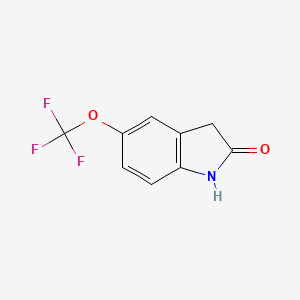
5-(Trifluoromethoxy)oxindole
Übersicht
Beschreibung
5-(Trifluoromethoxy)oxindole (5-TFMO) is an organic compound belonging to the oxindole family. It is a heterocyclic compound with a five-membered ring containing one oxygen atom and four carbon atoms. 5-TFMO is a versatile compound that has been widely studied due to its biological activity and potential applications in the pharmaceutical and agrochemical industries. It has been used in the synthesis of a variety of organic compounds, including drugs, pesticides, and agrochemicals. In addition, 5-TFMO has been used in the synthesis of various heterocyclic compounds, such as indoles and pyrroles.
Wissenschaftliche Forschungsanwendungen
Medicine: Kinase Inhibition and Drug Design
5-(Trifluoromethoxy)oxindole: plays a significant role in medicinal chemistry as a scaffold for the development of kinase inhibitors . Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. The oxindole core is a key pharmacophore in many bioactive compounds, and its derivatives are used as scaffolds for drug discovery .
Agriculture: Fertilizer Efficiency and Crop Protection
In agriculture, 5-(Trifluoromethoxy)oxindole derivatives could potentially be used to enhance the efficiency of fertilizers and protect crops from pests . Research in this area focuses on optimizing nutrient availability to plants, which can lead to improved yield and quality of agricultural produce .
Material Science: Advanced Material Synthesis
The compound is also explored in material science for the synthesis of advanced materials. Its unique properties can contribute to the development of new materials with specific functionalities, which can be used in various applications, including electronics and coatings .
Environmental Science: Bioremediation and Pollution Control
In environmental science, derivatives of 5-(Trifluoromethoxy)oxindole are studied for their potential in bioremediation. They can be involved in processes that degrade environmental pollutants, thus helping in pollution control and maintaining ecological balance .
Analytical Chemistry: Chromatography and Mass Spectrometry
5-(Trifluoromethoxy)oxindole: is utilized in analytical chemistry, particularly in chromatography and mass spectrometry, to improve the efficiency and effectiveness of analytical methods. It can be used as a standard or a reagent in various analytical procedures .
Pharmacology: Therapeutic Agent Development
This compound is integral to pharmacology for the development of therapeutic agents. It is a part of the structure of many drugs and is used in the synthesis of compounds with potential pharmacological activities, including antitumor and antimicrobial properties .
Biochemistry: Protein Interaction Studies
In biochemistry, 5-(Trifluoromethoxy)oxindole is significant for studying protein interactions. It can be used to develop molecules that can modulate protein functions, which is crucial for understanding biological processes and designing drugs .
Drug Discovery: PROTAC Development
Lastly, 5-(Trifluoromethoxy)oxindole has been identified as a novel proteolysis targeting chimera (PROTAC) moiety. PROTACs are molecules that cause the degradation of specific proteins, and this compound’s derivatives can recruit E3 ubiquitin ligases for targeted protein degradation, offering new avenues in drug discovery .
Eigenschaften
IUPAC Name |
5-(trifluoromethoxy)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFZLIOCDIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)OC(F)(F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649566 | |
| Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)oxindole | |
CAS RN |
403853-48-5 | |
| Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-5-(trifluoromethoxy)indoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



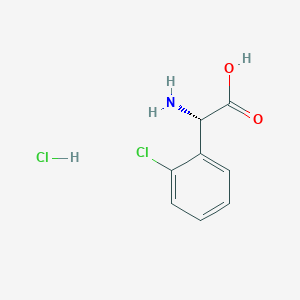
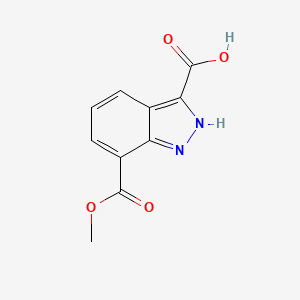

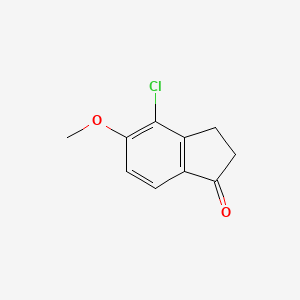
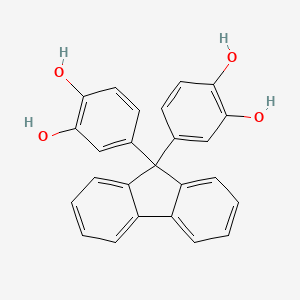

![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)
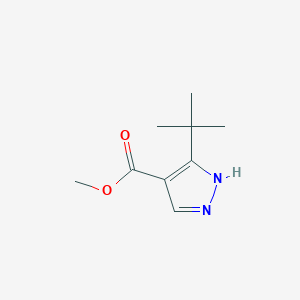
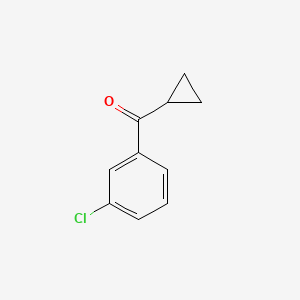
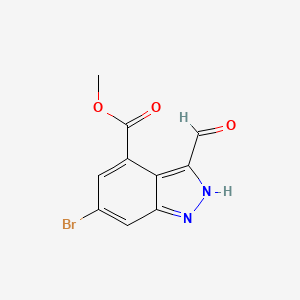
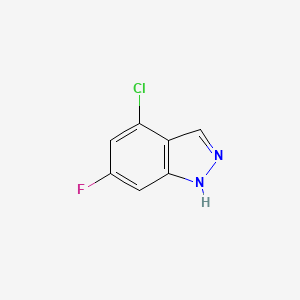

![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
